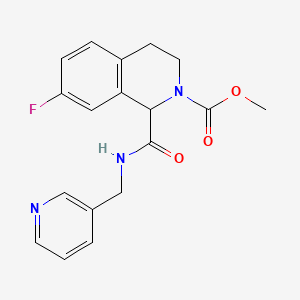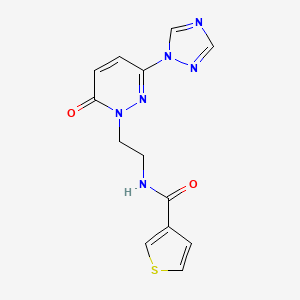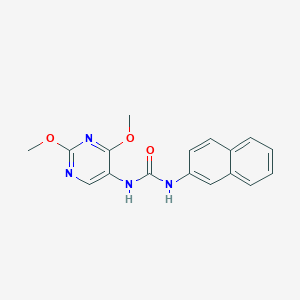
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMPU and is a potent catalyst for various chemical reactions.
Scientific Research Applications
Conformational Adjustments in Urea and Thiourea Based Assemblies : Studies on urea derivatives, including those similar to the specified compound, have explored their conformational adjustments. These adjustments are significant in understanding the self-assembly and polymorphism of these compounds, which are relevant in material science and pharmaceuticals (Phukan & Baruah, 2016).
Crystal Structure Analysis in Herbicides : Research into the crystal structure of related compounds, like azimsulfuron, has provided insights into their potential use in herbicides. These studies are crucial for designing more effective and environmentally friendly agricultural chemicals (Jeon et al., 2015).
Unfolding of Heterocyclic Ureas : Understanding the unfolding and complexation of heterocyclic ureas contributes to the knowledge of their molecular behavior, which is vital in the development of new materials and pharmaceuticals (Corbin et al., 2001).
Synthesis of Substituted Uracils : The synthesis methods for creating derivatives of uracils, including those similar to the specified compound, have implications in medicinal chemistry and drug design (Bardagi & Rossi, 2008).
Fluoride Selective Fluorescent Chemosensors : Studies on naphthalene derivatives containing urea groups have led to the development of selective sensors for detecting fluoride ions, which have applications in environmental monitoring and diagnostics (Cho et al., 2003).
Polymer Synthesis and Applications : Research on polymers derived from similar compounds has implications in the field of conducting polymers, which are significant for electronics and material sciences (Sotzing et al., 1996).
properties
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-14(10-18-17(21-15)24-2)20-16(22)19-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDVIDADVOMIMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)NC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[1-(difluoromethyl)indol-3-yl]methyl]acetamide](/img/structure/B2366902.png)
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366903.png)
![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)
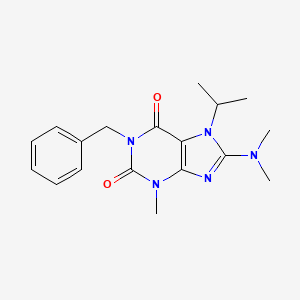

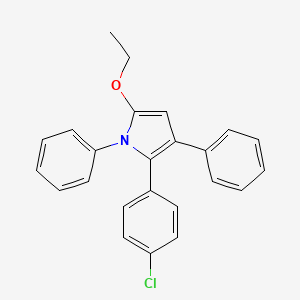
![Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2366910.png)
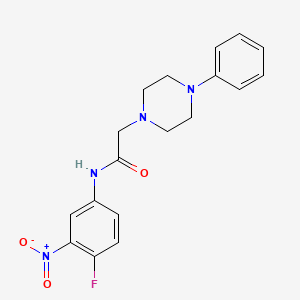


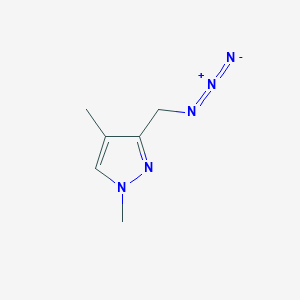
![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)
